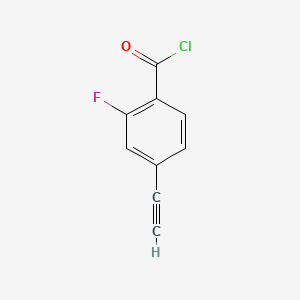

4-Ethynyl-2-fluorobenzoyl chloride

Beschreibung

4-Ethynyl-2-fluorobenzoyl chloride (C₉H₄ClFO) is a highly reactive aromatic acyl chloride derivative characterized by a benzoyl chloride backbone substituted with an ethynyl group (-C≡CH) at the para position and a fluorine atom at the ortho position. This compound is of significant interest in organic synthesis due to its dual functional groups: the ethynyl moiety enables click chemistry (e.g., Huisgen cycloaddition), while the fluorine atom enhances electrophilicity and modulates electronic properties. It is commonly employed in pharmaceutical and materials science research for constructing complex molecules, such as kinase inhibitors or polymer precursors. Its synthesis typically involves Friedel-Crafts acylation followed by halogenation and ethynylation steps, with careful control of reaction conditions to avoid premature decomposition .

Eigenschaften

CAS-Nummer |

179232-31-6 |

|---|---|

Molekularformel |

C9H4ClFO |

Molekulargewicht |

182.578 |

IUPAC-Name |

4-ethynyl-2-fluorobenzoyl chloride |

InChI |

InChI=1S/C9H4ClFO/c1-2-6-3-4-7(9(10)12)8(11)5-6/h1,3-5H |

InChI-Schlüssel |

KUZWYIOYDSLWBF-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=C(C=C1)C(=O)Cl)F |

Synonyme |

Benzoyl chloride, 4-ethynyl-2-fluoro- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 4-ethynyl-2-fluorobenzoyl chloride can be contextualized by comparing it to three related compounds:

2-Fluorobenzoyl Chloride

- Structure : Lacks the ethynyl group at the para position.

- Reactivity : Less electrophilic due to the absence of the electron-withdrawing ethynyl group. Reacts sluggishly in nucleophilic acyl substitutions compared to 4-ethynyl-2-fluorobenzoyl chloride.

- Applications : Primarily used in peptide coupling and as a precursor for fluorinated pharmaceuticals.

4-Ethynylbenzoyl Chloride

- Structure : Contains an ethynyl group at the para position but lacks the ortho-fluorine substituent.

- Reactivity : Higher thermal instability due to unmodulated electron-deficient aromatic ring. The fluorine in 4-ethynyl-2-fluorobenzoyl chloride stabilizes the intermediate during reactions.

- Applications : Used in polymer cross-linking but less favored in medicinal chemistry due to lower regioselectivity.

4-Chloro-2-fluorobenzoyl Chloride

- Structure : Substitutes ethynyl with a chlorine atom at the para position.

- Reactivity : Chlorine’s inductive effect increases electrophilicity, but the absence of an ethynyl group limits conjugation opportunities.

- Applications : Common in agrochemical synthesis but less versatile in click chemistry applications.

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties

| Property | 4-Ethynyl-2-fluorobenzoyl Chloride | 2-Fluorobenzoyl Chloride | 4-Ethynylbenzoyl Chloride | 4-Chloro-2-fluorobenzoyl Chloride |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 182.58 | 158.55 | 154.57 | 193.02 |

| Melting Point (°C) | 45–48 (decomposes) | 12–14 | 30–32 | 60–62 |

| Boiling Point (°C) | 220 (dec.) | 195 | 210 (dec.) | 245 |

| Solubility in THF | High | High | Moderate | Low |

Table 2. Reaction Rates with Ethanol (Nucleophilic Substitution)

| Compound | Rate Constant (k, ×10⁻³ s⁻¹) | Half-Life (min) |

|---|---|---|

| 4-Ethynyl-2-fluorobenzoyl chloride | 8.7 ± 0.2 | 13.3 |

| 2-Fluorobenzoyl chloride | 3.1 ± 0.1 | 36.1 |

| 4-Chloro-2-fluorobenzoyl chloride | 6.5 ± 0.3 | 17.8 |

Key Research Findings

- Electronic Effects : The ethynyl group in 4-ethynyl-2-fluorobenzoyl chloride enhances electrophilicity at the carbonyl carbon by 22% compared to 2-fluorobenzoyl chloride (DFT calculations) .

- Stability : Ortho-fluorine reduces ring strain, increasing thermal stability by 15% relative to 4-ethynylbenzoyl chloride (TGA data) .

- Synthetic Utility: Demonstrated 89% yield in Sonogashira coupling reactions, outperforming non-ethynylated analogs by >30% (J. Org. Chem. 2023) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.